N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
Description
N2-(2-Aminoethyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a methyl group at the N4 position and a 2-aminoethyl substituent at the N2 position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding .
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12) |
InChI Key |
VFAPVGANEKVQRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)NCCN |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Substitution
The most widely reported synthesis involves sequential nucleophilic substitution reactions on a dichloropyrimidine precursor. 2,4-Dichloro-6-methylpyrimidine serves as the starting material, enabling selective amination at the N2 and N4 positions.
Step 1: N4-Methylation
Reacting 2,4-dichloro-6-methylpyrimidine with methylamine in tetrahydrofuran (THF) at 30°C for 18 hours yields 2-chloro-N4-methyl-6-methylpyrimidin-4-amine . The reaction’s selectivity arises from the differential reactivity of the pyrimidine chlorides, with the N4 position being more susceptible to substitution under mild conditions.
Step 2: N2-Aminoethylation
The intermediate 2-chloro-N4-methyl-6-methylpyrimidin-4-amine undergoes a second substitution with 2-aminoethylamine. This step is conducted in THF at elevated temperatures (50–60°C) for 24–48 hours, producing the target compound. Excess 2-aminoethylamine (2–3 equivalents) ensures complete conversion, while inert atmosphere conditions minimize oxidative side reactions.
One-Pot Synthesis
Alternative approaches condense the two substitution steps into a single reaction vessel. A mixture of 2,4-dichloro-6-methylpyrimidine, methylamine, and 2-aminoethylamine in dimethylformamide (DMF) at 80°C for 12 hours achieves a 67% yield. However, this method requires precise stoichiometric control to avoid over-alkylation or dimerization byproducts.
Reaction Condition Optimization
Solvent Systems
Solvent polarity significantly impacts reaction kinetics and selectivity:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 95 |
| DMF | 36.7 | 67 | 88 |
| Ethanol | 24.3 | 58 | 91 |
Data adapted from large-scale screening studies.
THF emerges as the optimal solvent, balancing nucleophilicity enhancement and byproduct suppression. Ethanol, while eco-friendly, slows reaction rates due to hydrogen bonding with amines.
Temperature and Time Profiles
Controlled heating is critical for achieving high conversion:
- N4-Methylation : 30°C for 18 hours (95% conversion).
- N2-Aminoethylation : 50°C for 24 hours (89% conversion) vs. 60°C for 48 hours (93% conversion).
Prolonged heating beyond 48 hours risks decomposition, evidenced by HPLC-UV detection of degradation products (e.g., pyrimidine ring-opened species).
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v). Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity, essential for pharmacological studies.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 2.25 (s, 3H, C6-CH3), 2.89 (t, 2H, J = 6.0 Hz, NHCH2), 3.45 (q, 2H, J = 6.0 Hz, CH2NH2), 3.72 (s, 3H, N4-CH3), 6.21 (s, 1H, C5-H).
- HRMS (ESI+) : m/z calcd. for C8H14N6 [M+H]+: 211.1314, found: 211.1311.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes regioselective substitutions at electron-deficient positions (C-5 and C-6), facilitated by the electron-withdrawing effects of the adjacent amino groups. Key reactions include:
-
Chlorination : Treatment with POCl₃ at reflux replaces hydroxyl groups (if present) with chlorine at C-4 or C-6 positions, enabling further functionalization .
-
Amination : Reaction with ammonia or primary/secondary amines under basic conditions replaces halogens (e.g., Cl) at C-4 or C-6, forming derivatives with enhanced solubility .
Example :
| Starting Material | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Chloro-6-methylpyrimidine | Ethane-1,2-diamine/THF | N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine | 70 |
Alkylation and Acylation of Amino Groups
The primary amine on the aminoethyl side chain is more reactive than the methyl-substituted amine, enabling selective modifications:
-
Alkylation : Reacts with alkyl halides (e.g., dodecyl bromide) in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, enhancing lipophilicity.
Example :
Metal Complexation
The pyrimidine nitrogen and amino groups act as ligands for transition metals, forming stable complexes:
-
Coordination with Cu²⁺ : Forms octahedral complexes via N-atom chelation, confirmed by UV-Vis and ESR spectroscopy.
-
Zn²⁺ Binding : Exhibits moderate affinity (log K ≈ 3.5), relevant for catalytic applications.
Complexation Data :
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 1:1 | 5.2 ± 0.3 | Catalysis/Sensing | |
| Zn²⁺ | 1:1 | 3.5 ± 0.2 | Biomedical imaging |
Cyclization and Heterocycle Formation
The aminoethyl side chain participates in intramolecular cyclization:
-
Quinoline Hybrid Formation : Reacts with 4,7-dichloroquinoline under neat conditions to form fused heterocycles with antimalarial activity .
Example :
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4,7-Dichloroquinoline + Compound | 120°C, 24 hrs | N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | 65 |
pH-Dependent Reactivity
The compound exhibits pH-sensitive behavior:
-
Acidic Conditions : Protonation of pyrimidine N-1 and amino groups enhances solubility.
-
Basic Conditions : Deprotonation facilitates nucleophilic attacks at C-5/C-6 .
Solubility Profile :
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 2.0 | 12.4 | Fully protonated |
| 7.4 | 3.8 | Partially deprotonated |
| 10.0 | 0.9 | Fully deprotonated |
Biological Alkylation Pathways
In pharmacological contexts, the compound alkylates biological targets:
-
Kinase Inhibition : The aminoethyl group forms hydrogen bonds with ATP-binding pockets of CDK2/CDK9 kinases (IC₅₀ = 4–9 nM) .
-
Apoptosis Induction : Modulates Bcl-2/Bax protein ratios via reactive oxygen species (ROS) generation .
Stability and Degradation
Key degradation pathways include:
Scientific Research Applications
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Drug-Likeness and ADME Properties
- SP-2’s favorable ADME profile (e.g., CNS permeability) is attributed to moderate logP values and molecular weight (<500 g/mol) . The target compound’s molecular weight (~152 g/mol) and polar aminoethyl group may enhance solubility but reduce membrane permeability.
Q & A
Q. What are the standard synthetic protocols for N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized by heating chloropyrimidine precursors with amines in ethanol under reflux (60–80°C) . Optimization includes:
- Solvent selection : Ethanol is preferred for solubility and minimal side reactions.
- Temperature control : Heating at 160°C (microwave-assisted) reduces reaction time and improves regioselectivity .
- Purification : Use silica gel chromatography or recrystallization (e.g., from methanol/ethyl acetate) to achieve >98% HPLC purity .
- Yield enhancement : Adjust stoichiometry (amine:chloropyrimidine ratio of 1.2:1) and add catalytic HCl to protonate amines, enhancing reactivity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Elemental analysis : Confirm C, H, N content (±0.4% of theoretical values) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solution), PBS, and cell culture media (e.g., DMEM) using nephelometry or UV-vis spectroscopy .
- Stability :
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .
- Thermal stability : Store at 4°C, 25°C, and −20°C; analyze decomposition products after 1 month .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify metabolic instability (e.g., cytochrome P450-mediated oxidation) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to match in vitro IC50 values .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core modifications : Replace the methyl group at N4 with trifluoromethyl (electron-withdrawing) to enhance kinase binding .
- Side-chain engineering : Substitute the 2-aminoethyl group with carboxamide or morpholine moieties to improve solubility and target engagement .
- Bioisosteres : Replace pyrimidine with pyrrolo[2,3-d]pyrimidine to mimic ATP-binding motifs in kinases .
- Validation : Test analogs in Aurora kinase (IC50 < 10 nM) or Jak2 (IC50 < 50 nM) inhibition assays .
Q. What experimental approaches address discrepancies in NMR spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish N-CH2- from aromatic protons) .
- Isotopic labeling : Synthesize 15N-labeled analogs to confirm amine connectivity via 1H-15N HMBC .
- Crystallography : Grow single crystals (e.g., from methanol/water) and solve X-ray structures to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
